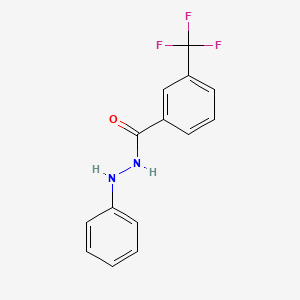

N'-phenyl-3-(trifluoromethyl)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N’-phenyl-3-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C14H11F3N2O and a molecular weight of 280.25 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzohydrazide structure, which contributes to its unique chemical properties.

作用機序

Target of Action

N’-phenyl-3-(trifluoromethyl)benzohydrazide is a type of Succinate Dehydrogenase Inhibitor (SDHI) . Succinate dehydrogenase is an enzyme complex that plays a crucial role in the citric acid cycle, which is essential for cellular respiration .

Mode of Action

The compound interacts with its target, succinate dehydrogenase, by binding to the ubiquinone-binding region of the enzyme . This binding inhibits the enzyme’s activity, disrupting the citric acid cycle and energy production within the cell .

Biochemical Pathways

The primary biochemical pathway affected by N’-phenyl-3-(trifluoromethyl)benzohydrazide is the citric acid cycle, also known as the Krebs cycle . By inhibiting succinate dehydrogenase, the compound disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species .

Pharmacokinetics

Given its molecular weight of 28025 , it is likely to have good bioavailability.

Result of Action

The inhibition of succinate dehydrogenase by N’-phenyl-3-(trifluoromethyl)benzohydrazide leads to a disruption in energy production within the cell . This can result in cell death, making the compound potentially useful as a fungicide .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenyl-3-(trifluoromethyl)benzohydrazide typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of N’-phenyl-3-(trifluoromethyl)benzohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

化学反応の分析

Types of Reactions

N’-phenyl-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzohydrazides. These products have diverse applications in different fields .

科学的研究の応用

N’-phenyl-3-(trifluoromethyl)benzohydrazide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

類似化合物との比較

Similar Compounds

Similar compounds to N’-phenyl-3-(trifluoromethyl)benzohydrazide include:

- 4-(trifluoromethyl)benzohydrazide

- N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides

Uniqueness

N’-phenyl-3-(trifluoromethyl)benzohydrazide is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications .

生物活性

N'-phenyl-3-(trifluoromethyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H10F3N3O, with a molecular weight of approximately 280.25 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Target Enzymes:

this compound primarily acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the ubiquinone-binding region of succinate dehydrogenase, disrupting the citric acid cycle (Krebs cycle), which is crucial for cellular energy production.

Biochemical Pathways:

The inhibition of succinate dehydrogenase leads to altered energy metabolism within cells, potentially affecting various physiological processes and contributing to its therapeutic effects.

Enzyme Inhibition

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE):

- This compound derivatives have been evaluated for their inhibitory effects on AChE and BuChE. The IC50 values for these compounds range from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE, indicating moderate inhibition .

- Some derivatives exhibited lower IC50 values than the clinically used drug rivastigmine, suggesting potential for use in treating conditions like Alzheimer's disease .

-

Antimicrobial Activity:

- Studies have shown that derivatives of this compound possess antimicrobial properties against various bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrated effective growth inhibition and biofilm prevention, outperforming traditional antibiotics such as vancomycin in some cases .

Case Studies

1. Inhibition Studies:

In a study focusing on hydrazones derived from 4-(trifluoromethyl)benzohydrazide, several compounds were identified as strong inhibitors of AChE. For instance, one compound showed an IC50 value significantly lower than that of rivastigmine, highlighting the potential for these derivatives in neurodegenerative disease therapies .

2. Antimicrobial Efficacy:

Research has indicated that certain derivatives effectively inhibit antibiotic-resistant strains of bacteria. For example, specific hydrazone derivatives eradicated preformed biofilms of MRSA with low cytotoxicity towards human cells, demonstrating their therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its lipophilic nature due to the trifluoromethyl group suggests favorable absorption characteristics. Further studies are needed to elucidate its bioavailability and metabolic pathways.

Summary Table of Biological Activities

特性

IUPAC Name |

N'-phenyl-3-(trifluoromethyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)11-6-4-5-10(9-11)13(20)19-18-12-7-2-1-3-8-12/h1-9,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSXYJWTGPXCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。